molecular formula C8H16ClNO2 B3113973 Methyl azepane-3-carboxylate hydrochloride CAS No. 198959-48-7

Methyl azepane-3-carboxylate hydrochloride

Cat. No.: B3113973
CAS No.: 198959-48-7
M. Wt: 193.67 g/mol
InChI Key: ICRDHAUIOXALHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Azepane Ring System in Advanced Chemical Synthesis

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a multitude of natural products and pharmacologically active compounds. researchgate.net Its significance in medicinal chemistry is well-established, with numerous FDA-approved drugs incorporating this structural unit. nih.gov The conformational flexibility of the seven-membered ring allows for a diverse spatial arrangement of substituents, enabling fine-tuning of biological activity and physicochemical properties. nih.gov This makes the azepane scaffold a highly attractive target in drug discovery, with applications ranging from anticancer and antiviral to antidiabetic agents. nih.gov

In the realm of synthetic organic chemistry, the construction of the azepane core and its derivatives presents unique challenges and opportunities. Methodologies such as ring-expansion reactions of smaller ring systems like pyrrolidines and piperidines, as well as intramolecular cyclization strategies like the Dieckmann condensation, have been developed to access this valuable heterocyclic system. rsc.orgwikipedia.org The ability to stereoselectively introduce substituents onto the azepane ring is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Overview of Methyl Azepane-3-carboxylate Hydrochloride as a Research Scaffold

This compound stands as a key intermediate in the synthesis of more elaborate azepane-based molecules. Its structure incorporates the fundamental azepane nucleus, a reactive ester functional group, and a hydrochloride salt that enhances its stability and handling properties. The ester moiety at the 3-position provides a convenient handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

This compound serves as a foundational scaffold from which complex molecular architectures can be constructed. Its utility lies in its ability to participate in a variety of coupling reactions, reductions, and derivatizations, making it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The strategic placement of the carboxylate group allows for the regioselective functionalization of the azepane ring, a crucial aspect in the design and synthesis of targeted therapeutic agents.

Below are the key chemical identifiers for this compound:

IdentifierValue
CAS Number 198959-48-7
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol

Detailed Research Findings

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its synthetic utility can be inferred from established methods for the preparation of substituted azepanes.

General synthetic strategies that could be employed for the synthesis of Methyl azepane-3-carboxylate include:

Ring Expansion of Proline Derivatives: The synthesis of azepane structures can be achieved through the ring expansion of readily available proline derivatives. rsc.org This strategy often involves a two-carbon homologation, providing a stereoselective route to functionalized azepanes.

Dieckmann Condensation: The intramolecular cyclization of a suitable acyclic diester via a Dieckmann condensation is a classic and effective method for the formation of cyclic β-keto esters, which can then be further transformed into the desired azepane-3-carboxylate. wikipedia.orgpurechemistry.org This approach allows for the construction of the seven-membered ring with the carboxylate functionality at the desired position.

The hydrochloride salt of Methyl azepane-3-carboxylate is typically prepared in the final step of the synthesis by treating the free base with hydrochloric acid. This not only facilitates purification and isolation but also improves the compound's stability for storage and subsequent use.

Once obtained, this compound can be utilized as a scaffold in a variety of synthetic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation with a wide range of amines, leading to a diverse library of N-acylated azepane derivatives. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point of diversification. The secondary amine within the azepane ring can also be functionalized through N-alkylation or N-arylation reactions, further expanding the chemical space accessible from this versatile building block.

While direct examples of its use are not prevalent in the searched literature, the structural motifs present in this compound are found in various complex molecules that have been investigated for their biological activity. This underscores its potential as a critical starting material for the synthesis of novel therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl azepane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-2-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRDHAUIOXALHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Azepane 3 Carboxylate Hydrochloride and Its Derivatives

Direct Synthesis Approaches to Methyl Azepane-3-carboxylate Hydrochloride

Direct synthetic methods aim to construct the azepane ring with the desired carboxylate functionality already in place or introduced during the cyclization process. One of the key concluding steps in the synthesis of the target molecule is the formation of its hydrochloride salt.

Preparation of Hydrochloride Salts

The conversion of a free base, such as methyl azepane-3-carboxylate, to its hydrochloride salt is a standard procedure in organic synthesis. This process is often employed to improve the compound's stability, crystallinity, and solubility in certain solvents. The reaction typically involves treating a solution of the amine with hydrochloric acid. The acid can be used in various forms, such as an aqueous solution, a solution in an organic solvent like diethyl ether or methanol (B129727), or as anhydrous HCl gas. The choice of solvent and the form of HCl can influence the precipitation and purity of the resulting salt.

Ring-Expansion Strategies for Azepane Ring Formation

Ring-expansion strategies provide a powerful avenue for the synthesis of azepanes from smaller, more readily available cyclic precursors. These methods involve the insertion of atoms into the ring of a starting material to form the larger seven-membered azepane system.

From Cyclopropane (B1198618) Derivatives

The expansion of cyclopropane rings to form larger heterocycles is a known synthetic strategy. In the context of azepane synthesis, this can involve the rearrangement of suitably functionalized cyclopropane derivatives. For instance, a sequential intramolecular Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles can lead to the formation of fused dihydroazepine derivatives. This process proceeds through a transient 1-imino-2-vinylcyclopropane intermediate which rapidly rearranges to the seven-membered ring system.

From Pyrrolidine and Azetidine (B1206935) Systems

Ring expansion of smaller nitrogen-containing heterocycles like pyrrolidines and azetidines is a common and effective method for synthesizing azepanes.

Azetidines equipped with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. Subsequent nucleophilic opening of this intermediate can lead to a mixture of ring-expanded pyrrolidines and azepanes. The product distribution between the five- and seven-membered rings is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used.

Similarly, photochemical rearrangements of N-vinylpyrrolidinones can provide access to azepin-4-ones. This transformation allows for the conversion of readily available pyrrolidinones and aldehydes into densely functionalized azepane derivatives in a two-step process.

Reductive Amination Induced Ring Enlargement

Reductive amination is a versatile reaction that can be employed to induce ring enlargement. This process typically involves the intramolecular reaction of an amine with a carbonyl group within the same molecule, followed by reduction of the resulting imine or enamine. For instance, the intramolecular reductive amination of an amino aldehyde or amino ketone can lead to the formation of a cyclic amine, including the azepane ring system. The starting materials for such cyclizations can be generated through methods like ozonolysis of cyclic olefins, which produces the required diformyl intermediates. Subsequent ring-closing via reductive amination with a suitable amine can then yield the desired azepane derivatives. This strategy has been successfully applied to the synthesis of various functionalized azaheterocycles. youtube.com

Ring-Closing Metathesis (RCM) Approaches to Azepanes

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of a variety of unsaturated rings, including azepanes. nih.gov This reaction involves the intramolecular metathesis of a diene substrate catalyzed by a transition metal complex, typically containing ruthenium or molybdenum. The reaction forms a new double bond within the ring and releases a small volatile byproduct, such as ethylene (B1197577).

Multistep Synthetic Sequences for Functionalized Azepanes

Multistep synthesis provides a rational approach to constructing complex molecular architectures from simple, readily available starting materials. These sequences allow for the precise installation of functional groups and the establishment of desired stereochemistry. A common strategy involves the formation of a linear precursor containing all the necessary atoms for the ring, followed by an intramolecular cyclization step to form the azepane core.

An illustrative example of a multistep synthesis is the high-yielding, five-step preparation of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. researchgate.net The sequence begins with the N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate. researchgate.net The resulting secondary amine is then protected via carbamoylation, followed by hydrolysis of the ester to yield a butanoic acid derivative. researchgate.net Activation of the carboxylic acid with thionyl chloride sets the stage for the key ring-closing step: an intramolecular Friedel-Crafts acylation, which proceeds in the presence of aluminum trichloride to furnish the final benzo[b]azepine product. researchgate.net

Table 1: Five-Step Synthesis of a Benzo[b]azepine Derivative

Step Reaction Key Reagents Intermediate/Product
1 N-alkylation 2,4-dimethylaniline, ethyl 4-bromobutyrate Ethyl 4-[(2,4-dimethylphenyl)amino]butanoate
2 Carbamoylation - Carbamoylated intermediate
3 Hydrolysis - 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid
4 Acid Activation Thionyl chloride Acyl chloride intermediate

Catalytic Methodologies in Azepane Synthesis

Catalytic methods offer efficient and often more environmentally benign routes to azepane synthesis, frequently enabling reactions with high selectivity and atom economy. Transition metals such as copper, palladium, and ruthenium play a pivotal role in these transformations.

Copper and palladium catalysts are versatile tools for the construction of C-N and C-C bonds, which are fundamental to the synthesis of heterocyclic systems like azepanes.

Copper Catalysis: Copper(I)-catalyzed reactions have been effectively used to prepare functionalized azepine derivatives. One notable method is the tandem amination/cyclization of functionalized allenynes with amines. nih.gov This protocol allows for the efficient preparation of novel trifluoromethyl-containing azepine-2-carboxylates. nih.gov The reaction proceeds via an intermolecular addition of an amine to a copper-activated triple bond, which is followed by an intramolecular cyclization involving the allene group to form the seven-membered ring. nih.gov

Another approach involves a copper-mediated intramolecular nucleophilic attack on a carbon-carbon triple bond. acs.orgacs.org Starting from alkynyl imines, deprotonation followed by transmetalation with a copper salt generates an organocopper intermediate that undergoes cyclization to yield annulated azepines in good yields. acs.orgacs.org

Palladium Catalysis: Palladium catalysis is widely employed for synthesizing azepine scaffolds through various cross-coupling and cyclization strategies. A modular approach to functionalized tetrahydrobenzo[b]azepines utilizes palladium/norbornene cooperative catalysis. nih.gov This method involves an ortho amination of aryl iodides followed by a 7-exo-trig Heck cyclization to construct the seven-membered heterocyclic ring. nih.gov

Furthermore, palladium-catalyzed cross-coupling of α-halo eneformamides with nucleophiles provides direct access to functionalized azepanes under mild conditions. acs.org Palladium catalysis also enables the skeletal reconstruction of 3-alkylidenepyrrolidines into azepines through a C-N bond cleavage and subsequent [5+2] cycloaddition cascade. researchgate.net

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated rings and is particularly useful for forming medium-sized rings like azepanes, which can be challenging to construct via other methods. wikipedia.org Ruthenium-based catalysts, such as the Grubbs catalysts, are highly effective for these transformations due to their functional group tolerance and stability. wikipedia.org

The RCM reaction involves the intramolecular metathesis of a diene precursor. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium toward the cyclic product. wikipedia.orgorganic-chemistry.org This methodology has been applied to the large-scale synthesis of azepane rings in complex molecules, such as the cathepsin K inhibitor SB-462795. orgsyn.org

A specific application involves the synthesis of optically active annulated azepane scaffolds. The key step is a ruthenium-catalyzed cross-metathesis between an optically active cyclic α-allyl-β-oxoester and acrylonitrile. chemistryviews.org The resulting product, containing an ω-cyanoallyl side chain, is then subjected to further transformations to yield the final azepane. chemistryviews.org

Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce double and triple bonds to form saturated systems. Palladium on carbon (Pd/C) is a common and efficient heterogeneous catalyst for this purpose. masterorganicchemistry.com In the context of azepane synthesis, hydrogenation is often the final step to convert an unsaturated azepine or a precursor with C=C or C≡N bonds into the fully saturated azepane ring.

For instance, in the synthesis of optically active annulated azepanes mentioned previously, a heterogeneous palladium-catalyzed hydrogenation is employed after the ruthenium-catalyzed cross-metathesis step. chemistryviews.org This reaction exhaustively reduces both the C-C double bond and the C-N triple bond of the nitrile group, leading to the formation of the saturated azepane scaffold through a subsequent reductive amination. chemistryviews.org The use of palladium catalysts is crucial for achieving high yields and chemoselectivity in these reductions. masterorganicchemistry.comnih.gov Catalytic transfer hydrogenation, using hydrogen donors like formic acid or isopropanol in the presence of a palladium catalyst, also offers a convenient method for the reduction of alkenes under ambient conditions. researchgate.net

Organolithium Chemistry in the Functionalization of Azepane Scaffolds

Organolithium reagents are powerful bases and nucleophiles used extensively in organic synthesis. In the context of azepane synthesis, lithium-based reagents like lithium diisopropylamide (LDA) can be used for deprotonation to generate reactive anionic intermediates. For example, the synthesis of certain azepine derivatives begins with the deprotonation of alkynyl imines using LDA at low temperatures. acs.orgacs.org The resulting lithium species is then transmetalated with a copper salt to form an organocopper intermediate that subsequently cyclizes to form the azepine ring. acs.orgacs.org While this demonstrates the use of a lithium reagent in an early step of a synthetic sequence leading to an azepine, direct functionalization of a pre-formed azepane scaffold using organolithium chemistry to introduce substituents is a less commonly detailed specific strategy in the reviewed literature.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and carbohydrates, that can be used as starting materials for complex stereoselective syntheses. This approach is highly valuable for producing optically active pharmaceutical compounds.

Amino acids are particularly suitable precursors for the synthesis of chiral azepanes due to their inherent stereochemistry and the presence of a nitrogen atom. For example, chemoenzymatic methods have been designed to access various cyclic amino acids, including enantiopure 7-substituted azepane-2-carboxylic acids, which serve as templates for conformationally constrained peptidomimetics. chemrxiv.org

Carbohydrates also serve as excellent chiral pool starting materials. A novel stereoselective synthesis of pentahydroxyazepane iminosugars begins with D-mannose. unifi.it The strategy relies on a key osmium-catalyzed aminohydroxylation reaction to form a new C-N bond with complete stereocontrol, followed by an intramolecular reductive amination to afford the desired highly functionalized azepane. unifi.itnih.gov This highlights the utility of leveraging the existing stereocenters of a sugar to control the stereochemistry of the final azepane product.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
2,4-dimethylaniline
Ethyl 4-bromobutyrate
Ethyl 4-[(2,4-dimethylphenyl)amino]butanoate
4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid
Thionyl chloride
Aluminum trichloride
Acrylonitrile
SB-462795
D-mannose

Utilization of Sugar-Based Starting Materials

The inherent chirality of sugars makes them excellent starting points for the synthesis of complex, stereochemically defined molecules like azepane derivatives. Various monosaccharides, including D-mannose, d-xylose, and D-ribose, have been successfully employed as precursors.

One notable approach involves the synthesis of polyhydroxylated azepane derivatives from D-mannose. researchgate.net This method utilizes sugar-based epoxyamides as key intermediates. A convenient route to dihydroxylated unsaturated azepanes, which feature functional groups like ethoxycarbonylmethyl at the C-2 position, has been developed from a pent-4-enal synthon, itself obtained in four steps from d-xylose. researchgate.net The key step in this sequence is the conjugate addition of allylamine to an α,β-unsaturated ester, followed by Ring-Closing Metathesis (RCM) to form the azepane ring. researchgate.net

Another efficient strategy begins with an aldehyde derivative of D-ribose to achieve a diastereoselective synthesis of polyhydroxy azepanes. rsc.org This method incorporates additional carbon atoms using Wittig reactions and establishes new chiral centers functionalized with nitrogen through organocatalytic asymmetric amination. rsc.org A cascade reaction involving amination and cyclization of iodo-sugars, derived from starting materials like D-fructose, presents a highly atom-economic route that minimizes the use of protecting groups, leading to polyhydroxylated azepanes. acs.org

Starting MaterialKey Synthetic StepsResulting Azepane DerivativeReference
D-MannoseFormation of sugar-based epoxyamidesPolyhydroxyazepane carboxamides researchgate.net
d-XyloseConjugate addition of allylamine, Ring-Closing Metathesis (RCM)Dihydroxylated unsaturated azepanes with C-2 functionalization researchgate.net
D-RiboseWittig reactions, Asymmetric α-amination, Hydrogenolysis, Cyclization7-hydroxymethyl-3,4,5-trihydroxyazepanes rsc.org
D-FructoseIodination, Amination-cyclization cascade reaction(3S,4R,5S,6R)-azepane-3,4,5,6-tetraol acs.org

Derivations from Shikimic Acid and Other Natural Chirons

Shikimic acid, a crucial chiral building block found in nature, serves as a valuable starting material for stereoselective synthesis. A stereoselective synthesis of (3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol hydrochloride has been successfully demonstrated starting from (−)-shikimic acid. researchgate.net A pivotal step in this transformation is a double reductive amination of a dicarbonyl intermediate derived from the natural acid. researchgate.net

Beyond shikimic acid, other natural chiral molecules like amino acids are also employed. For instance, enantiomerically pure L-alanine can be used to derive precursors for the synthesis of seven-membered heterocyclic scaffolds. beilstein-journals.org Ring-Closing Metathesis (RCM) is a powerful tool in this context, used to construct the tetrahydroazepin-3-ol scaffold, which can be further elaborated. beilstein-journals.org

Chiral PrecursorKey Synthetic StepsResulting Azepane DerivativeReference
(-)-Shikimic AcidTransformation into a dicarbonyl compound, Double reductive amination(3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol hydrochloride researchgate.net
L-AlanineDerivatization to an N-allyl amino alcohol, Ring-Closing Metathesis (RCM)Tetrahydroazepin-3-ol scaffold beilstein-journals.org

Enantioselective Synthetic Routes to this compound Analogues

Achieving high enantioselectivity is paramount for the synthesis of biologically active molecules. Modern synthetic methods provide powerful tools for controlling stereochemistry during the formation of azepane analogues.

One efficient, two-step method has been developed to prepare optically active cyclopenta-, benzo-, and cyclohepta[b]-annulated azepane scaffolds from cyclic α-allyl-β-oxoesters. chemistryviews.org The first step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. The second step is a palladium-catalyzed dihydrogenation that accomplishes three transformations in one pot: hydrogenation of the carbon-carbon double bond and the carbon-nitrogen triple bond, followed by a reductive amination to form the azepane ring. This sequence yields stereoselective annulated azepanes with a relative trans-configuration. chemistryviews.org

Furthermore, chemoenzymatic strategies offer mild and highly selective routes. A one-pot photoenzymatic synthesis has been reported for producing N-Boc-4-amino/hydroxy-azepane with excellent conversions (up to 90%) and enantiomeric excess (>99%). researchgate.net This process combines a photochemical oxyfunctionalization that targets distal C–H bonds with a stereoselective enzymatic transamination or carbonyl reduction step, demonstrating an operationally simple workflow from readily available starting materials. researchgate.net

MethodologyKey ReactionsKey FeaturesReference
Annulated Azepane SynthesisRuthenium-catalyzed olefin cross-metathesis; Palladium-catalyzed dihydrogenation and reductive aminationTwo-step process; High stereoselectivity (relative trans-configuration) chemistryviews.org
Photoenzymatic SynthesisPhotochemical C-H oxyfunctionalization; Stereoselective enzymatic transamination or carbonyl reductionOne-pot reaction; High conversion (>90%) and enantiomeric excess (>99%) researchgate.net

Process Optimization and Scalability in Azepane Synthesis Research

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. researchgate.net Key trends in the optimization of Active Pharmaceutical Ingredient (API) synthesis include the integration of green chemistry principles, continuous flow chemistry, and biocatalysis. researchgate.net

Green Chemistry and Biocatalysis: These approaches focus on reducing waste and energy consumption by using safer solvents and catalytic reactions instead of stoichiometric reagents. researchgate.net The use of enzymes as biological catalysts is particularly advantageous for synthesizing complex and chiral compounds under mild reaction conditions. researchgate.net

Continuous Flow Chemistry: This manufacturing paradigm offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. researchgate.netrsc.org For example, in the synthesis of carbamazepine, a process utilizing two continuously stirred tank reactors (CSTRs) in series was designed. rsc.org Reaction network kinetic modeling was employed to maximize yield and minimize the formation of impurities. Optimization was achieved by adjusting parameters such as the reagent addition method, the split ratio of reagents between the two reactors, and the dissolution method of the starting material. rsc.org This approach, combined with an integrated continuous precipitation step, demonstrates a robust model for optimizing the synthesis of heterocyclic compounds. rsc.org

Automation and Process Control: Advanced process control, sometimes incorporating machine learning and real-time monitoring, can significantly optimize production efficiency and ensure consistent product quality, reducing the potential for human error. researchgate.net

Optimization StrategyDescriptionBenefitsReference
Green ChemistryUtilizes safer solvents, renewable feedstocks, and catalytic reactions.Reduced waste, lower energy consumption, enhanced sustainability. researchgate.net
Continuous Flow ChemistryReactions are run in a continuously flowing stream rather than in a single batch.Improved reaction control, enhanced safety, easier scalability, better consistency. researchgate.netrsc.org
BiocatalysisUse of enzymes or whole organisms to catalyze chemical reactions.High selectivity (especially for chiral compounds), mild reaction conditions, eco-friendly. researchgate.net
Kinetic ModelingMathematical modeling of reaction rates to understand and predict outcomes.Maximizes product yield, minimizes impurity formation, guides process design. rsc.org

Structural and Conformational Research of Azepane 3 Carboxylate Systems

Conformational Analysis of the Seven-Membered Azepane Ring

The conformational flexibility of the seven-membered ring in azepane derivatives is a key determinant of their chemical and physical properties. Unlike the more rigid five- and six-membered rings, the azepane ring exists as a dynamic equilibrium of several low-energy conformations.

The conformational landscape of the azepane ring is complex, featuring a variety of chair and boat forms. Computational studies and spectroscopic analyses have provided insights into the relative stabilities of these conformers. The primary low-energy conformations for seven-membered rings are typically variations of chair and boat forms, including the chair, twist-chair, boat, and twist-boat.

High-level electronic structure calculations have been employed to analyze the conformations of azepane, comparing it to its carbocyclic counterpart, cycloheptane (B1346806). nih.gov For cycloheptane, the chair conformation is the most stable, but for azepane, the twist-chair conformation is often reported as the global minimum on the potential energy surface. nih.gov The chair conformation in azepane is frequently associated with a transition state in the interconversion pathway between twist-chair forms. nih.gov

The presence of the nitrogen heteroatom influences the energetic landscape. For instance, the introduction of second-row heteroatoms can lower the relative energy of boat conformations compared to chair conformations. nih.gov The boat conformation itself is generally unstable due to steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org This instability is somewhat relieved in the twist-boat conformation, where the flagpole interactions are reduced. libretexts.org

The energetic differences between these conformations are often small, leading to a dynamic equilibrium at room temperature. The relative energies of cycloheptane conformers provide a useful reference for understanding the azepane system. For cyclohexane, a related six-membered ring, the energy barrier to ring-flipping is overcome rapidly at room temperature, with the chair conformation being overwhelmingly predominant (>99.9%). libretexts.org While azepane is more flexible, the energetic hierarchy of its conformers is crucial for its interactions with biological targets.

Table 1: Relative Conformational Energies for Cycloheptane-like Rings
ConformationRelative Energy (kJ/mol)Key Strain Features
Chair~0 (Reference for Cycloheptane)Low angle and torsional strain.
Twist-ChairOften the most stable for azepaneRelief of some torsional strain compared to the pure chair.
Twist-Boat~23Reduced flagpole interactions and torsional strain compared to the boat. libretexts.org
Boat~30Significant steric (flagpole) and torsional (eclipsing) strain. libretexts.org
Half-Chair~45High angle and torsional strain. libretexts.org

Saturated seven-membered rings like azepane are inherently non-planar. A planar conformation would lead to severe angle strain, with bond angles deviating significantly from the ideal tetrahedral angle of 109.5°, and substantial torsional strain due to eclipsing of all ring substituents. stackexchange.com To alleviate this strain, the ring puckers into the three-dimensional chair and boat conformations discussed previously. This puckering is a fundamental characteristic of cycloheptane and its heterocyclic derivatives. nih.gov

The concept of polyene character is not directly applicable to saturated systems like methyl azepane-3-carboxylate hydrochloride, as it pertains to conjugated unsaturated systems. However, the flexibility and non-planarity of the azepane ring are critical considerations. This flexibility allows substituted azepanes to adopt conformations that can be crucial for their bioactivity. lifechemicals.com The ability to control the conformational preference, for example through strategic substitution, is a key aspect of designing azepane-based molecules for specific biological targets. rsc.org

Stereochemical Investigations of this compound Derivatives

The presence of substituents on the azepane ring, as in this compound, introduces chiral centers and the possibility of various stereoisomers. The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is essential for understanding the molecule's properties and biological function.

The stereochemistry of a molecule is described in terms of both its relative and absolute configuration. Relative configuration refers to the spatial relationship between different chiral centers within the same molecule (e.g., cis or trans), while absolute configuration describes the exact spatial arrangement of substituents at a single chiral center (designated as R or S). libretexts.org

For derivatives of this compound, the carbon at position 3, bearing the carboxylate group, is a stereocenter. Additional substituents on the ring can create further stereocenters. The determination of the absolute and relative stereochemistry of these compounds relies on a combination of synthetic methods and analytical techniques.

Asymmetric synthesis is often employed to produce enantioenriched azepane derivatives. nih.gov Following synthesis, the stereochemical outcome must be rigorously determined. X-ray crystallography is a powerful technique for unambiguously determining the absolute configuration of a crystalline compound, including its hydrochloride salt. nih.govnih.gov Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also vital. For example, the coupling constants and Nuclear Overhauser Effect (NOE) data from ¹H NMR experiments can provide detailed information about the relative stereochemistry of substituents on the ring.

The stereochemical outcome of ring fusion in the synthesis of annulated azepane systems is often dependent on the reaction conditions. For instance, in the hydrogenation of aromatic precursors to form fused azepanes, conducting the reaction with little or no acid tends to result in the cis-fused diastereomer. nih.gov Conversely, employing more forceful hydrogenation conditions, sometimes using acetic acid as a solvent, typically leads to the formation of the thermodynamically more stable trans-fused azepane. nih.govlibretexts.org The stereochemistry of these fused systems is commonly confirmed by X-ray crystallography of their hydrochloride salts. nih.gov

Table 2: Factors Influencing Ring Fusion Stereochemistry in Azepane Synthesis
Reaction ConditionPredominant StereoisomerRationale
Hydrogenation with minimal/no acidcis-fusedKinetic control, catalyst approach from one face of the molecule.
Hydrogenation under forcing conditions (e.g., with acetic acid)trans-fusedThermodynamic control, allows for equilibration to the more stable isomer. nih.gov

Tautomerism and Isomerization Pathways within Azepane Derivatives

Tautomerism and isomerization represent pathways by which the structure of azepane derivatives can interconvert. These processes are important for understanding the reactivity and potential metabolic fate of these compounds.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton, a process known as prototropic tautomerism. wikipedia.org For azepane derivatives, several types of tautomerism are possible. Amine-imine tautomerism can occur if there is unsaturation adjacent to the nitrogen atom. A more relevant form for derivatives like this compound is the potential for tautomerism involving the ester group and adjacent protons, though this is generally less favorable than keto-enol tautomerism in carbonyl compounds. In the broader class of azepane derivatives, lactam-lactim tautomerism is a key equilibrium in azepan-2-ones (caprolactams). researchgate.net Prototropic tautomerism is an acid- and base-catalyzed process involving deprotonation and subsequent reprotonation at a different site. wikipedia.org

Isomerization refers to any process that converts a molecule into one of its isomers. For azepane derivatives, this can include constitutional isomerization, where the connectivity of atoms changes, or stereoisomerization (e.g., epimerization), where the configuration at a chiral center is inverted. For example, photochemical dearomative ring expansion of nitroarenes can lead to the formation of substituted azepanes, where the substitution pattern on the final product depends on the cyclization modes of an intermediate singlet nitrene, sometimes leading to a mixture of constitutional isomers. rwth-aachen.de The interconversion of different constitutional isomers of cyclic amines can also be achieved through catalytic methods, enabling significant reorganization of the molecular core. nih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

For Methyl azepane-3-carboxylate hydrochloride, ¹H NMR spectroscopy would be used to identify the number of different types of protons, their connectivity, and their chemical environment. The expected proton signals would include a singlet for the methyl ester protons (-OCH₃), and a series of multiplets for the protons on the azepane ring. The chemical shifts of the ring protons would be influenced by their proximity to the nitrogen atom and the ester group. The hydrochloride salt form would likely lead to broadening of the N-H proton signal.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the individual carbons of the azepane ring. The chemical shifts of the ring carbons would provide further confirmation of the compound's structure.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles for similar structures.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O - ~170-175
O-CH₃ ~3.7 (s, 3H) ~52
Ring CH adjacent to C=O Multiplet ~40-50
Ring CH₂ adjacent to N Multiplets ~45-55
Other Ring CH₂ Multiplets ~25-35

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, which allows for the confirmation of its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the free base form of the molecule. Analysis of the fragmentation pattern could reveal the loss of the methoxy (B1213986) group, the entire ester group, or fragments of the azepane ring, further corroborating the proposed structure.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the components of a mixture and are therefore crucial for assessing the purity of a compound and for analyzing isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. This would involve using a nonpolar stationary phase and a polar mobile phase. The compound would produce a peak at a specific retention time, and the area of this peak would be proportional to its concentration. The presence of other peaks would indicate impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, allowing for higher resolution, faster analysis times, and greater sensitivity. UPLC would be an excellent tool for the purity analysis of this compound, capable of detecting even trace amounts of impurities that might not be resolved by traditional HPLC.

Gas-Liquid Chromatography (GLC) for Enantiopurity Assessment

Since Methyl azepane-3-carboxylate has a chiral center at the 3-position of the azepane ring, it can exist as a pair of enantiomers. Gas-Liquid Chromatography (GLC), particularly when using a chiral stationary phase, is a common method for assessing the enantiopurity of a chiral compound. To make the compound suitable for GLC analysis, it would likely need to be derivatized to increase its volatility. By using a chiral column, the two enantiomers would be separated and would elute at different retention times, allowing for the determination of the enantiomeric excess.

Theoretical and Computational Chemistry Studies

Quantum Chemical Simulation of Methyl Azepane-3-carboxylate Hydrochloride

Quantum chemical simulations are powerful computational tools used to model the behavior of molecules at the atomic and electronic levels. These methods would allow for a detailed investigation of the geometric and electronic properties of this compound.

Molecular Orbital (MO) Calculations (e.g., Hückel LCAO-MO, SCF-MO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. For a molecule like this compound, MO calculations would provide insights into the distribution and energy of its electrons.

Hückel LCAO-MO (Linear Combination of Atomic Orbitals - Molecular Orbital): This is a simplified method primarily used for conjugated π systems. While the azepane ring itself is saturated, the carbonyl group of the ester has a π system. A Hückel calculation could offer a preliminary, qualitative understanding of the electronic structure of this functional group.

A hypothetical output from an SCF-MO calculation could include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Molecular OrbitalHypothetical Energy (eV)
HOMO-8.5
LUMO2.1
HOMO-LUMO Gap10.6

This table is illustrative and does not represent actual calculated data for the compound.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations are computationally less expensive than traditional ab initio methods while often providing a high level of accuracy.

A DFT investigation of this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict its vibrational spectra (e.g., IR and Raman).

Calculation of Electronic Properties: Such as the molecular electrostatic potential (MEP), which would identify the electron-rich and electron-poor regions of the molecule, and atomic charges.

Conformational Energy Surface Mapping

The azepane ring is a seven-membered ring, which can adopt a variety of conformations (e.g., chair, boat, twist-chair). Conformational energy surface mapping would be a computational study to identify the different possible conformations of this compound and their relative energies. This is typically performed by systematically changing key dihedral angles within the molecule and calculating the energy at each point. The result is a map that shows the low-energy (and therefore more stable and populated) conformations.

Electronic Structure and Stability Predictions

By analyzing the results from quantum chemical simulations, predictions about the electronic structure and stability of this compound can be made.

Key parameters that would be determined include:

Ionization Potential: The energy required to remove an electron, often estimated from the HOMO energy.

Electron Affinity: The energy released when an electron is added, often estimated from the LUMO energy.

Predicted Electronic PropertyDefinition
Ionization PotentialEnergy needed to remove an electron.
Electron AffinityEnergy released upon gaining an electron.
Chemical HardnessResistance to change in electron distribution.

This table defines the properties that would be calculated in such a study.

Reaction Mechanism Elucidation via Computational Models

Computational models can be used to study the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the ester group could be investigated. This would involve:

Identifying Reactants, Products, and Intermediates: Modeling the structures of all species involved in the reaction.

Locating Transition States: Finding the highest energy point along the reaction pathway that connects reactants and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.

By mapping out the entire reaction pathway, computational models can provide a detailed, step-by-step understanding of how the reaction occurs.

Applications of Methyl Azepane 3 Carboxylate Hydrochloride in Advanced Chemical Synthesis and Research Tool Development

Role as a Versatile Building Block in Organic Synthesis

Methyl azepane-3-carboxylate hydrochloride is a versatile bifunctional molecule that provides a ready scaffold for the synthesis of a diverse array of more complex molecules. The presence of a secondary amine and a methyl ester group allows for orthogonal chemical transformations, enabling the stepwise construction of intricate molecular frameworks. The azepane core itself is a prevalent feature in numerous approved drugs and natural products, underscoring the importance of building blocks that facilitate its incorporation. lifechemicals.com

The secondary amine of the azepane ring is nucleophilic and can readily undergo a variety of chemical reactions. One of the most common transformations is N-acylation , where the amine reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This reaction is fundamental in medicinal chemistry for the introduction of diverse substituents that can modulate the pharmacological properties of the final compound.

Another key reaction of the secondary amine is N-alkylation , which can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of various alkyl groups, further expanding the chemical space accessible from this building block.

The methyl ester functionality of this compound also offers a handle for a range of chemical modifications. Ester hydrolysis , typically under basic or acidic conditions, converts the methyl ester into the corresponding carboxylic acid. researchgate.net This carboxylic acid can then be coupled with amines to form amides, a reaction widely used in the synthesis of peptides and other complex molecules. Alternatively, the ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride. This alcohol can then be further functionalized, for example, through etherification or oxidation.

The strategic combination of these reactions allows for the elaboration of the this compound scaffold in multiple directions, making it a highly valuable starting material for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

Table 1: Key Reactions of this compound as a Building Block
Functional GroupReaction TypeReagentsProduct Functional Group
Secondary AmineN-AcylationAcyl chloride, Anhydride, or Carboxylic acid + Coupling agentAmide
N-AlkylationAlkyl halide or Aldehyde/Ketone + Reducing agentTertiary Amine
Methyl EsterHydrolysisBase (e.g., NaOH) or Acid (e.g., HCl)Carboxylic Acid
ReductionReducing agent (e.g., LiAlH4)Primary Alcohol

Functionalization and Derivatization Strategies for Diverse Research Applications

The bifunctional nature of this compound makes it an ideal starting point for a variety of functionalization and derivatization strategies aimed at creating molecules for diverse research applications. The ability to selectively modify either the amine or the ester group allows for the controlled introduction of a wide range of chemical functionalities.

One common strategy involves the protection of one functional group while the other is being modified. For instance, the secondary amine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, allowing for the selective transformation of the methyl ester. The resulting carboxylic acid or alcohol can then be used as a handle to attach fluorescent probes, biotin (B1667282) tags, or other reporter molecules, creating chemical tools for studying biological processes.

Conversely, the methyl ester can be left intact while the secondary amine is functionalized. For example, the amine can be reacted with a bifunctional linker, which can then be used to conjugate the azepane scaffold to other molecules of interest, such as proteins or nucleic acids. This approach is particularly relevant in the development of bioconjugates and chemical probes.

The inherent chirality of many azepane derivatives also plays a crucial role in their application. Enantioselective syntheses of azepane scaffolds are of significant interest, as the stereochemistry of the molecule can have a profound impact on its biological activity. chemistryviews.org By starting with an enantiomerically pure form of this compound, researchers can synthesize stereochemically defined molecules for use in structure-activity relationship (SAR) studies and for the development of highly selective therapeutic agents.

The derivatization of the azepane ring itself can also be explored. While the saturated nature of the ring limits the scope of direct functionalization, advanced synthetic methods can be employed to introduce substituents at various positions on the ring, further expanding the diversity of accessible structures.

Development as a Linker Component in Bioconjugation Technologies

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody to the drug is a crucial component of an ADC, as it must be stable in circulation but allow for the efficient release of the drug at the tumor site.

In the context of a non-cleavable linker, the azepane ring would serve as a stable spacer between the antibody and the payload. The secondary amine of the azepane could be acylated to attach it to the payload, while the carboxylic acid (derived from the hydrolysis of the methyl ester) could be coupled to a reactive handle on the antibody. The resulting linker would be highly stable in the bloodstream, and the release of the payload would rely on the degradation of the antibody within the target cancer cell.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery. researchgate.net A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Similar to its potential application in ADCs, the azepane scaffold derived from this compound can be envisioned as a component of PROTAC linkers. The use of Methyl azetidine-3-carboxylate hydrochloride as an alkyl chain-based PROTAC linker further supports this concept. medchemexpress.com The azepane ring can provide a defined spatial separation and orientation between the two ligands of the PROTAC.

The synthesis of an azepane-containing PROTAC linker would involve the functionalization of both the amine and the carboxylate groups of the azepane scaffold. For instance, the amine could be coupled to the E3 ligase ligand, while the carboxylic acid could be connected to the target protein ligand, or vice versa. The flexibility of the azepane ring could allow for the optimal positioning of the two ligands to facilitate the formation of the ternary complex and subsequent protein degradation.

Table 2: Potential Integration of this compound into Bioconjugate Linkers
Bioconjugation TechnologyRole of Azepane ScaffoldKey Functionalization StepsRationale for Use
Antibody-Drug Conjugates (ADCs)Stable, non-cleavable spacerN-acylation with payload; Amide bond formation with antibody (via carboxylate)Provides a stable connection between the antibody and the cytotoxic drug.
Proteolysis-Targeting Chimeras (PROTACs)Spatially orienting linkerCoupling of the amine and carboxylate to the E3 ligase and target protein ligands, respectively.The flexible azepane ring can facilitate the formation of a productive ternary complex.

Broader Utility in the Preparation of Azepane-Containing Scaffolds for Chemical Biology Research

Beyond its potential role in bioconjugation, this compound is a valuable starting material for the synthesis of a wide range of azepane-containing scaffolds for chemical biology research. The azepane motif is found in numerous natural products with interesting biological activities, and synthetic azepane derivatives are being actively explored as potential therapeutic agents for a variety of diseases. lifechemicals.com

By leveraging the versatile chemistry of its amine and ester functionalities, researchers can use this compound to construct libraries of diverse azepane derivatives. These libraries can then be screened for biological activity against various targets, such as enzymes, receptors, and ion channels.

For example, the carboxylic acid derived from the hydrolysis of this compound can be used as a handle to attach the azepane scaffold to a solid support, enabling the use of combinatorial chemistry techniques to rapidly generate a large number of derivatives. The secondary amine can then be functionalized with a variety of building blocks to introduce chemical diversity.

Furthermore, the azepane ring can be incorporated into larger, more complex molecular architectures, such as macrocycles and fused ring systems. These more rigid scaffolds can provide a higher degree of pre-organization for binding to biological targets, potentially leading to increased potency and selectivity. The development of novel synthetic methodologies for the construction of such complex azepane-containing scaffolds is an active area of research, and this compound serves as a valuable starting point for these endeavors. chemistryviews.org

Future Directions and Emerging Research Avenues

Unexplored Synthetic Pathways and Novel Derivatization Strategies

Furthermore, novel ring-forming strategies are being developed that challenge conventional multi-step sequences. nih.goveurekalert.org For instance, recent breakthroughs in photochemistry have demonstrated the ability to convert simple nitroarenes into complex, polysubstituted azepanes via a blue-light-mediated dearomative ring expansion. nih.goviscientific.org Such innovative approaches, which transform readily available starting materials into high-value heterocyclic frameworks in fewer steps, represent a promising future for the synthesis of this important scaffold. The development of more robust methods is also crucial, as the slow kinetics of forming medium-sized rings has historically hindered progress. rjptonline.org Future work will likely focus on catalytic tandem reactions and novel ring-expansion techniques to overcome these longstanding challenges. nih.govrjptonline.org

Advanced Stereochemical Control and Enantiopure Synthesis

Innovative Applications in Chemical Biology and Material Sciences

In the realm of material sciences, the azepane motif is already used as a chain extender in the production of polyurethane foams. nih.gov Future research could expand on this by incorporating the methyl azepane-3-carboxylate hydrochloride unit into novel polymers, potentially imbuing them with unique thermal or mechanical properties. The nitrogen atom within the ring is also capable of participating in hydrogen bonding, which can be used to direct the formation of ordered supramolecular assemblies. rjptonline.orgnih.gov This opens the door to designing new "smart" materials, catalysts, or ligands for metal coordination and extraction, significantly broadening the application scope of this versatile heterocycle.

Integration of Artificial Intelligence and Machine Learning in Azepane Research

Q & A

Basic: What are the recommended safety protocols for handling methyl azepane-3-carboxylate hydrochloride in laboratory settings?

Answer:
this compound requires stringent safety measures due to its potential health hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and EN 166-certified safety goggles. Face shields are recommended for splash risks .
  • Engineering Controls: Work in a fume hood to minimize inhalation exposure. Ensure negative pressure systems are functional for volatile handling .
  • Storage: Store in airtight containers at 2–8°C, away from light and moisture. Segregate from incompatible substances (e.g., strong oxidizers) .
  • Emergency Response: In case of skin contact, wash immediately with water. For ingestion, seek medical attention and provide the Safety Data Sheet (SDS) .

Basic: How can researchers optimize the synthesis and purification of this compound?

Answer:
Synthesis typically involves esterification and hydrochloride salt formation. Critical steps include:

  • Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and catalysts like thionyl chloride for carboxylate activation. Monitor temperature (20–25°C) to avoid side reactions .
  • Purification: Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol 9:1). Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Impurity Control: Identify by-products (e.g., unreacted azepane derivatives) using LC-MS and adjust stoichiometric ratios to minimize them .

Basic: Which analytical methods are most reliable for characterizing this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the ester moiety (δ ~3.7 ppm for methoxy group) and azepane ring protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]+^+ at m/z 204.1 (free base) and [M+Cl]^- adducts for the hydrochloride salt .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 52.1%, H: 7.6%, N: 5.4%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Answer:
SAR studies require systematic structural modifications:

  • Analog Synthesis: Replace the methyl ester with ethyl or benzyl groups to assess esterase stability. Modify the azepane ring (e.g., introduce substituents at position 3) .
  • Biological Assays: Test analogs for receptor binding (e.g., GPCRs via radioligand displacement) or enzyme inhibition (e.g., cholinesterases using Ellman’s method). Compare IC50_{50} values .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental activity data .

Advanced: What methodologies resolve contradictions in reported solubility and stability data for this compound?

Answer:
Discrepancies often arise from solvent polarity or pH variations. Address them by:

  • Solubility Profiling: Use shake-flask method in buffers (pH 1–7.4) and polar aprotic solvents (DMSO, DMF). Measure via UV-Vis at λmax 260 nm .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor hydrolysis by LC-MS and identify degradation products (e.g., free carboxylic acid) .
  • Cross-Validation: Compare results with independent assays (e.g., isothermal microcalorimetry for thermodynamic solubility) .

Advanced: How should researchers design toxicity and pharmacokinetic (PK) profiling studies for this compound?

Answer:
Robust PK/toxicity studies involve:

  • In Vitro Toxicity: Assess hepatotoxicity using HepG2 cells (MTT assay) and cardiotoxicity via hERG channel inhibition (patch-clamp) .
  • Pharmacokinetics:
    • Absorption: Caco-2 monolayer permeability assay (Papp >1×106^-6 cm/s indicates good absorption).
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
  • In Vivo Studies: Administer to rodents (IV and oral routes) to calculate bioavailability (AUC0–24h) and half-life (t½) .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis without compromising purity?

Answer:
Scale-up challenges include impurity accumulation and heat management. Mitigate via:

  • Process Optimization: Use flow chemistry for better temperature control and reduced side reactions. Optimize catalyst loading (e.g., 1.2 eq. HCl gas for salt formation) .
  • In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
  • Crystallization Engineering: Use anti-solvent crystallization (water in ethanol) with controlled cooling rates to enhance crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl azepane-3-carboxylate hydrochloride
Reactant of Route 2
Methyl azepane-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.